molecular formula C26H28NNaO4 B12692369 6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt CAS No. 121661-24-3

6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt

Cat. No.: B12692369
CAS No.: 121661-24-3
M. Wt: 441.5 g/mol
InChI Key: MTBFJPPBSIUDLN-VHPXAQPISA-M
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Description

6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a heptenoic acid backbone, multiple hydroxyl groups, and a quinolinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt typically involves multi-step organic reactions. The process begins with the preparation of the heptenoic acid backbone, followed by the introduction of hydroxyl groups and the quinolinyl moiety. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The quinolinyl moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the quinolinyl moiety may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and quinolinyl moiety allow it to form hydrogen bonds and π-π interactions with biological macromolecules, potentially inhibiting or modulating their activity. These interactions can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Heptenoic acid derivatives: Compounds with similar heptenoic acid backbones but different functional groups.

    Quinoline derivatives: Compounds with quinolinyl moieties but varying side chains and substituents.

Uniqueness

6-Heptenoic acid, 3,5-dihydroxy-7-(7-methyl-2-(1-methylethyl)-4-phenyl-3-quinolinyl)-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

121661-24-3

Molecular Formula

C26H28NNaO4

Molecular Weight

441.5 g/mol

IUPAC Name

sodium;(E)-3,5-dihydroxy-7-(7-methyl-4-phenyl-2-propan-2-ylquinolin-3-yl)hept-6-enoate

InChI

InChI=1S/C26H29NO4.Na/c1-16(2)26-22(12-10-19(28)14-20(29)15-24(30)31)25(18-7-5-4-6-8-18)21-11-9-17(3)13-23(21)27-26;/h4-13,16,19-20,28-29H,14-15H2,1-3H3,(H,30,31);/q;+1/p-1/b12-10+;

InChI Key

MTBFJPPBSIUDLN-VHPXAQPISA-M

Isomeric SMILES

CC1=CC2=C(C=C1)C(=C(C(=N2)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=CC=C3.[Na+]

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=N2)C(C)C)C=CC(CC(CC(=O)[O-])O)O)C3=CC=CC=C3.[Na+]

Origin of Product

United States

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